molecular formula C11H11NO5 B8299159 Methyl 7-(acetylamino)-1,3-benzodioxole-4-carboxylate

Methyl 7-(acetylamino)-1,3-benzodioxole-4-carboxylate

Cat. No.: B8299159
M. Wt: 237.21 g/mol
InChI Key: HKJSNXQZBYCYNU-UHFFFAOYSA-N
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Description

Methyl 7-(acetylamino)-1,3-benzodioxole-4-carboxylate is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 7-acetamido-1,3-benzodioxole-4-carboxylate

InChI

InChI=1S/C11H11NO5/c1-6(13)12-8-4-3-7(11(14)15-2)9-10(8)17-5-16-9/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

HKJSNXQZBYCYNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)C(=O)OC)OCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of intermediate 19 (38.8 g), potassium acetae (20 g) and Pd/C (10%; 2 g) in CH3OH (500 ml) was stirred at 150° C. under 4.9×106 Pa (50 kg) pressure of CO, during 16 hours. The reaction mixture was cooled, filtered over dicalite, and the filtrate was evaporated. The residue was diluted with water, then extracted three times with DCM. The combined organic layers were dried, filtered and the solvent evaporated. The residue was dissolved in acetic acid (250 ml) and acetic anhydride (6 ml) was added dropwise. The mixture was stirred for 30 minutes at room temperature, then diluted with water (250 ml) and the resulting precipitate was filtered off, washed with water, then dried, yielding 19.4 g (64.7%) of methyl 7-(acetylamino)-1,3-benzodioxole-4-carboxylate (intermediate 20).
Name
intermediate 19
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of intermediate (2-b) (38.8 g), potassium acetate (20 g) and Pd/C (10%; 2 g) in CH3OH (500 ml) was stirred at 150° C. under 4.9×106 Pa (50 kg) pressure of CO, during 16 hours. The reaction mixture was cooled, filtered over dicalite, and the filtrate was evaporated. The residue was diluted with water, then extracted three times with DCM. The combined organic layers were dried, filtered and the solvent evaporated. The residue was dissolved in acetic acid (250 ml) and acetic anhydride (6 ml) was added dropwise. The mixture was stirred for 30 minutes at room temperature, then diluted with water (250 ml) and the resulting precipitate was filtered off, washed with water, then dried, yielding 19.4 g (64.7%) of methyl 7-(acetylamino)-1,3-benzodioxole-4-carboxylate (intermediate 2-c).
Name
intermediate ( 2-b )
Quantity
38.8 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

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